molecular formula C4H9ClFN B2818298 3-Fluoro-2-methylazetidine hydrochloride CAS No. 1638771-97-7

3-Fluoro-2-methylazetidine hydrochloride

Cat. No. B2818298
CAS RN: 1638771-97-7
M. Wt: 125.57
InChI Key: LCIMHSJEJTYTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methylazetidine hydrochloride is a chemical compound with the molecular formula C4H9ClFN . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-2-methylazetidine hydrochloride is 125.57 . Unfortunately, the specific details about its molecular structure are not provided in the sources.


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of 3-Fluoro-2-methylazetidine hydrochloride are not provided in the sources .

Scientific Research Applications

  • Molecular Structures and Interactions : Gooseman et al. (2006) investigated the structures of 3-fluoroazetidinium hydrochloride using X-ray diffraction analysis and DFT calculations. They found that the molecule's conformation is significantly influenced by the through-space C–F⋯N+ interaction (Gooseman et al., 2006).

  • Synthetic Routes for Pharmaceutical Compounds : Piron et al. (2011) described a synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, valuable building blocks for pharmaceutical compounds. This process involved bromofluorination of alkenyl azides, reduction to the corresponding amines, and subsequent cyclization (Piron et al., 2011).

  • Antibacterial Agents : Frigola et al. (1995) prepared a series of 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline and related compounds to investigate the effects of chirality on potency and in vivo efficacy in antibacterial agents. The study showed that the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was critical for increasing in vitro activity and oral efficacy (Frigola et al., 1995).

  • Synthesis of Fluorinated Beta-Amino Acids : Van Hende et al. (2009) evaluated synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid with high potential in medicinal chemistry. The successful pathway included bromofluorination, reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group (Van Hende et al., 2009).

  • Neurokinin-1 Receptor Antagonist Development : Harrison et al. (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a high affinity, orally active neurokinin-1 receptor antagonist. It showed efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Safety and Hazards

3-Fluoro-2-methylazetidine hydrochloride should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-fluoro-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMHSJEJTYTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylazetidine hydrochloride

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